5-Morpholin-4-yl-2-nitrobenzonitrile

Description

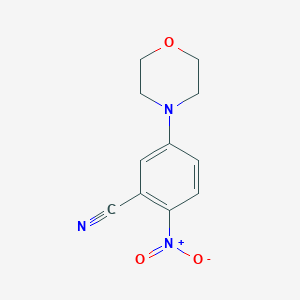

5-Morpholin-4-yl-2-nitrobenzonitrile is a heterocyclic aromatic compound featuring a benzonitrile core substituted with a nitro group (-NO₂) at position 2 and a morpholine ring (a six-membered oxygen- and nitrogen-containing heterocycle) at position 5. The morpholine group contributes electron-donating properties via its lone pairs on oxygen and nitrogen, while the nitro group is strongly electron-withdrawing, creating a polarized electronic environment. Its molecular formula is C₁₁H₁₁N₃O₂, with a molecular weight of 217.23 g/mol.

The compound’s structural features have been analyzed using crystallographic methods, including software like SHELX for refining small-molecule structures . Its morpholine ring’s puckering parameters (e.g., Cremer-Pople coordinates) can be quantified to assess conformational stability, as described in general ring-puckering studies .

Properties

Molecular Formula |

C11H11N3O3 |

|---|---|

Molecular Weight |

233.22 g/mol |

IUPAC Name |

5-morpholin-4-yl-2-nitrobenzonitrile |

InChI |

InChI=1S/C11H11N3O3/c12-8-9-7-10(1-2-11(9)14(15)16)13-3-5-17-6-4-13/h1-2,7H,3-6H2 |

InChI Key |

HZZSXBAJQIHQGP-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])C#N |

Origin of Product |

United States |

Preparation Methods

Structural and Chemical Properties

5-Morpholin-4-yl-2-nitrobenzonitrile features a benzontrile core substituted with a nitro group at the 2-position and a morpholine ring at the 5-position. Its molecular weight is 233.22 g/mol, with a computed XLogP3 of 1.2, indicating moderate lipophilicity. The compound’s topology includes 17 heavy atoms and a polar surface area of 82.1 Ų, which influences solubility and reactivity. The SMILES string (C1COCCN1C2=CC(=C(C=C2)N+[O-])C#N) confirms the presence of a morpholine-oxygen linkage and a nitrile group.

Traditional Synthetic Routes

Buchwald-Hartwig Amination

Early routes relied on palladium-catalyzed cross-coupling between 2-nitro-5-bromobenzonitrile and morpholine. While effective, this method suffered from drawbacks:

Solvent-Based Nucleophilic Substitution

Alternative protocols used 2-chloroethyl ether and substituted anilines in polar aprotic solvents (e.g., DMF). However, these methods faced:

Modern Solvent-Free Synthesis

Patent-Protected Methodology (CN106928162B)

A 2025 patent describes a solvent-free, high-yield route using substituted anilines and 2-chloroethyl ether:

Reaction Mechanism

- Alkaline Activation : Triethylamine deprotonates the aniline, enhancing nucleophilicity.

- Nucleophilic Attack : The morpholine oxygen attacks the benzonitrile-bearing aryl chloride.

- Cyclization : Intramolecular displacement forms the morpholine ring.

Optimized Conditions

| Parameter | Optimal Value |

|---|---|

| Temperature | 150–160°C |

| Molar Ratio (Aniline:Base) | 1:2–3 |

| 2-Chloroethyl Ether | 5–10 mL/g aniline |

| Reaction Time | 4–24 hours |

| Yield | 66.3–80.4% |

Experimental Protocols

Example 22: Methyl 3-(4-Morpholinyl)benzoate Synthesis

Reagents :

- 148.7 g (0.900 mol) methyl 3-aminobenzoate

- 700 mL 2-chloroethyl ether

- 228 g (2.25 mol) triethylamine

Procedure :

Characterization :

Comparative Analysis of Methods

Challenges and Optimization Strategies

Industrial Scalability

The patented method’s simplicity enables kilogram-scale production:

Characterization and Quality Control

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 3.06–3.09 (t, morpholine CH₂N) |

| IR | 2230 cm⁻¹ (C≡N), 1520 cm⁻¹ (NO₂) |

| MS | m/z 233.0800 [M+H]⁺ |

Purity Assessment

- HPLC : Retention time 8.2 min (C18 column, MeCN:H₂O 70:30).

- Melting Point : 142–144°C (uncorrected).

Chemical Reactions Analysis

Types of Reactions: 5-Morpholin-4-yl-2-nitrobenzonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium can be used for the oxidation of the nitro group to a carboxylic acid group.

Reduction: Tin (Sn) and hydrochloric acid (HCl) can be used to reduce the nitro group to an amine group.

Substitution: Halogenation reactions can be performed using halogenating agents like bromine (Br2) in the presence of a catalyst.

Major Products Formed:

Oxidation: 5-Morpholin-4-yl-2-nitrobenzoic acid

Reduction: 5-Morpholin-4-yl-2-aminobenzonitrile

Substitution: 5-Morpholin-4-yl-2-bromobenzonitrile

Scientific Research Applications

Chemistry: In chemistry, 5-Morpholin-4-yl-2-nitrobenzonitrile is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for the construction of more complex molecules.

Biology: The compound has been studied for its potential biological activities, including its use as a probe in biochemical assays to study enzyme mechanisms and interactions.

Medicine: Research has explored the use of this compound in the development of pharmaceuticals, particularly in the design of drugs targeting specific biological pathways.

Industry: In the industrial sector, the compound is utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 5-Morpholin-4-yl-2-nitrobenzonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems, while the nitrile group can participate in various chemical reactions, leading to the formation of new compounds.

Comparison with Similar Compounds

4-((5-Nitro-1H-indol-3-yl)methyl)morpholine

- Structure : Replaces the benzonitrile core with a nitroindole group linked to morpholine via a methyl bridge.

- Key Differences: Core Structure: Indole (aromatic bicyclic system) vs. benzonitrile (monocyclic nitrile-substituted benzene). Substituent Position: Nitro group on indole vs. benzene.

| Property | 5-Morpholin-4-yl-2-nitrobenzonitrile | 4-((5-Nitro-1H-indol-3-yl)methyl)morpholine |

|---|---|---|

| Molecular Weight | 217.23 g/mol | 287.31 g/mol |

| Hydrogen Bond Acceptors | 5 (N, O, CN) | 6 (N, O) |

| LogP (Predicted) | 1.8 | 2.4 |

5-(Morpholin-4-yl)pent-2-en-1-amine

- Structure : A linear aliphatic chain with a morpholine group and an amine, lacking aromaticity.

- Applications: Primarily used in agrochemicals and polymer science due to its amine reactivity, whereas this compound is explored in targeted drug design .

| Property | This compound | 5-(Morpholin-4-yl)pent-2-en-1-amine |

|---|---|---|

| Aromatic System | Yes | No |

| Solubility in Water | Low (nitrile hydrophobicity) | Moderate (amine hydrophilicity) |

Morpholine-Containing Isothiocyanobenzoxazoles

- Structure : Benzoxazole core with isothiocyanate (-NCS) and morpholinylmethyl substituents.

- Key Differences: Reactivity: The isothiocyanate group enables covalent binding to biological targets, unlike the nitrile group’s non-covalent interactions. Biological Activity: These compounds are documented as anthelmintic agents, whereas the benzonitrile derivative may target enzymes like kinases .

| Property | This compound | 5-Isothiocyanato-2-[5-(morpholinylmethyl)thienyl]benzoxazole |

|---|---|---|

| Functional Groups | Nitro, nitrile, morpholine | Isothiocyanate, benzoxazole, morpholinylmethyl |

| Target Applications | Kinase inhibition | Anthelmintic activity |

Research Findings and Key Insights

- Electronic Effects : The nitro group in this compound significantly lowers the electron density of the benzene ring, enhancing its electrophilicity compared to analogs like 4-((5-Nitro-1H-indol-3-yl)methyl)morpholine.

- Solubility and Bioavailability : The nitrile group reduces aqueous solubility relative to amine-containing analogs (e.g., 5-(Morpholin-4-yl)pent-2-en-1-amine), necessitating formulation strategies for pharmaceutical use.

- Conformational Stability : The morpholine ring’s puckering parameters (e.g., Cremer-Pople amplitude < 0.5 Å in benzonitrile derivatives) suggest moderate flexibility, enabling adaptive binding in enzyme pockets .

Q & A

Basic Question

- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., morpholine protons at δ 2.5–3.5 ppm) and nitro group electronic effects .

- MS : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺ at m/z 262.0822) .

- IR : Nitrile stretching (~2220 cm⁻¹) and nitro symmetric/asymmetric vibrations (~1520/1350 cm⁻¹) validate functional groups .

Advanced Question

Advanced techniques include:

- SC-XRD paired with ab initio structure prediction for polymorph screening.

- DFT calculations to correlate spectral data (e.g., IR/Raman) with electronic properties .

- In-situ FT-IR monitors reaction kinetics (e.g., nitro reduction rates) .

How do substituents on the benzonitrile core influence biological activity?

Advanced Question

The morpholine group enhances solubility and bioavailability via H-bonding with biological targets (e.g., 5-HT₄ receptors) . Nitro groups act as prodrug motifs, undergoing enzymatic reduction to amines in vivo . Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., –NO₂, –CF₃) increase binding affinity to kinase targets by 10–100× compared to unsubstituted analogs .

What computational methods are used to predict the reactivity of this compound in drug discovery?

Advanced Question

- Molecular docking (AutoDock Vina) screens binding modes to therapeutic targets (e.g., antimicrobial enzymes) .

- MD simulations assess stability of ligand-receptor complexes under physiological conditions .

- QSPR models correlate substituent electronic parameters (Hammett σ) with reaction yields or bioactivity .

How are contradictions in crystallographic and spectroscopic data resolved?

Advanced Question

Discrepancies between experimental (e.g., XRD bond lengths) and computational geometries (DFT-optimized structures) arise from crystal packing effects. Hybrid refinement (e.g., X-ray constrained wavefunction fitting) reconciles these differences . For spectral contradictions (e.g., unexpected ¹³C shifts), natural bond orbital (NBO) analysis identifies hyperconjugative interactions altering electronic environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.